molecular formula C12H17NO B6262506 3-ETHYL-6-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE CAS No. 1017167-30-4

3-ETHYL-6-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE

Cat. No. B6262506
CAS RN: 1017167-30-4
M. Wt: 191.3
InChI Key:
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Description

3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 105532-25-0 . It has a molecular weight of 191.27 . The IUPAC name for this compound is 1-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline . It is used as a chemical reagent, organic intermediate, and in pharmaceutical research and development .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline analogs has been a topic of interest in medicinal chemistry due to their diverse biological activities . Various synthetic strategies have been used for constructing the core scaffold . Recent advances in the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions have been explored .


Molecular Structure Analysis

The InChI code for 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is 1S/C12H17NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h6-7,9H,3-5,8H2,1-2H3 . The InChI key is MRNKTNYEAZTWBE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a molecular weight of 191.27 .

Safety and Hazards

The compound has been classified with the signal word ‘Warning’ and is associated with hazard statements H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications in pharmaceutical research and development. The development of novel analogs with potent biological activity could also be a promising area of future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline involves the condensation of 2-ethylaniline with 2-methoxyacetophenone followed by reduction and cyclization.", "Starting Materials": [ "2-ethylaniline", "2-methoxyacetophenone", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-ethylaniline and 2-methoxyacetophenone in acetic acid and add sodium borohydride slowly with stirring.", "Step 2: After the reaction is complete, add hydrochloric acid to the mixture to adjust the pH to acidic.", "Step 3: Extract the product with ethyl acetate and wash with water.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "Step 5: Dissolve the residue in ethanol and add sodium hydroxide solution.", "Step 6: Heat the mixture under reflux for several hours to obtain the desired product, 3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline." ] }

CAS RN

1017167-30-4

Product Name

3-ETHYL-6-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

91

Origin of Product

United States

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